

chemical and physical properties of 3-(1H-tetrazol-1-yl)benzohydrazide

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Compound of Interest

Compound Name: 3-(1H-tetrazol-1-yl)benzohydrazide

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An In-depth Technical Guide on 3-(1H-tetrazol-1-yl)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-tetrazol-1-yl)benzohydrazide is a heterocyclic compound featuring a benzohydrazide core substituted with a tetrazole ring. Both benzohydrazide and tetrazole moieties are recognized pharmacophores in medicinal chemistry, known to impart a wide range of biological activities to molecules that contain them. Benzohydrazide derivatives have been investigated for their antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. This guide provides a comprehensive overview of the known chemical and physical properties of **3-(1H-tetrazol-1-yl)benzohydrazide**, outlines a plausible synthetic route, and discusses its potential biological activities based on the characteristics of its constituent functional groups.

Chemical and Physical Properties

Currently, there is a limited amount of publicly available experimental data for the specific physical and chemical properties of **3-(1H-tetrazol-1-yl)benzohydrazide**. The following tables

summarize the available computed and limited experimental data.

Table 1: General and Chemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₆ O	PubChem[1]
Molecular Weight	204.19 g/mol	Santa Cruz Biotechnology[2]
CAS Number	351994-81-5	PubChem[1]
IUPAC Name	3-(1H-1,2,3,4-tetrazol-1-yl)benzohydrazide	PubChem[1]
LogP (calculated)	-0.27	ChemBridge[3]
Rotatable Bonds	2	ChemBridge[3]
Purity	95%	ChemBridge[3]
Salt Form	Free	ChemBridge[3]

Table 2: Spectral Data

Spectrum Type	Data	Source
Mass Spectrometry (EI)	m/z Top Peak: 90, 2nd Highest: 63, 3rd Highest: 145	PubChem[1]

Note: Detailed experimental data for melting point, boiling point, solubility, and comprehensive spectral analyses (¹H NMR, ¹³C NMR, FT-IR) for **3-(1H-tetrazol-1-yl)benzohydrazide** are not readily available in the surveyed literature. The mass spectrum data is from the NIST Mass Spectrometry Data Center, as cited in PubChem.

Synthesis and Experimental Protocols

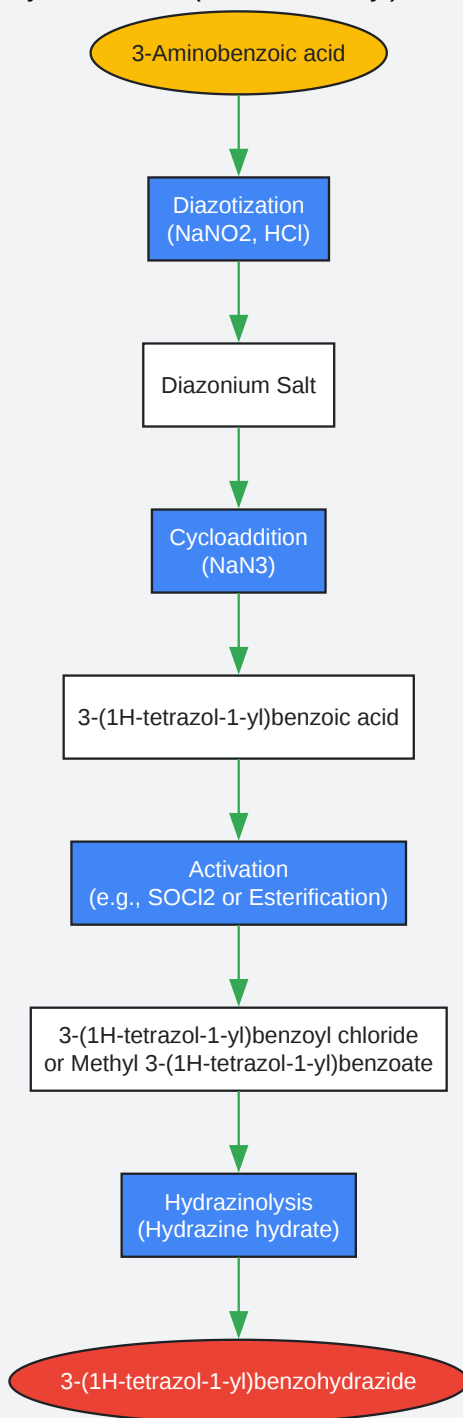
A specific, detailed experimental protocol for the synthesis of **3-(1H-tetrazol-1-yl)benzohydrazide** is not explicitly described in the available literature. However, a plausible

and commonly employed synthetic route can be proposed based on standard organic chemistry transformations. The synthesis would likely proceed in two main steps:

- Synthesis of the precursor, 3-(1H-tetrazol-1-yl)benzoic acid.
- Conversion of the carboxylic acid to the corresponding benzohydrazide.

The following diagram illustrates the proposed synthetic workflow.

Proposed Synthesis of 3-(1H-tetrazol-1-yl)benzohydrazide

[Click to download full resolution via product page](#)Caption: Proposed synthetic pathway for **3-(1H-tetrazol-1-yl)benzohydrazide**.

Experimental Protocol: Synthesis of 3-(1H-tetrazol-1-yl)benzohydrazide (Hypothetical)

This protocol is a generalized procedure based on standard organic synthesis methods for analogous compounds and would require optimization.

Step 1: Synthesis of 3-(1H-tetrazol-1-yl)benzoic acid

This precursor can be synthesized from 3-aminobenzoic acid. The synthesis involves diazotization of the amino group followed by a cycloaddition reaction with sodium azide.

- Materials: 3-aminobenzoic acid, sodium nitrite (NaNO_2), hydrochloric acid (HCl), sodium azide (NaN_3), water, ice.
- Procedure:
 - Dissolve 3-aminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
 - Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
 - In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N_2) will be observed.
 - Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.
 - Acidify the mixture with concentrated HCl to precipitate the product.
 - Filter the crude 3-(1H-tetrazol-1-yl)benzoic acid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Step 2: Conversion to 3-(1H-tetrazol-1-yl)benzohydrazide

This transformation can be achieved via an acyl chloride or an ester intermediate.

Method A: Via Acyl Chloride

- Materials: 3-(1H-tetrazol-1-yl)benzoic acid, thionyl chloride (SOCl_2), dry solvent (e.g., dichloromethane or toluene), hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$).
- Procedure:
 - Reflux a mixture of 3-(1H-tetrazol-1-yl)benzoic acid and an excess of thionyl chloride (with a catalytic amount of DMF if necessary) for 2-4 hours.
 - Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(1H-tetrazol-1-yl)benzoyl chloride.
 - Dissolve the crude acyl chloride in a dry, inert solvent (e.g., THF or dichloromethane) and cool in an ice bath.
 - Slowly add a solution of hydrazine hydrate in the same solvent dropwise.
 - Stir the reaction mixture at room temperature for several hours.
 - The product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
 - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Method B: Via Ester Intermediate

- Materials: 3-(1H-tetrazol-1-yl)benzoic acid, an alcohol (e.g., methanol), a strong acid catalyst (e.g., H_2SO_4), hydrazine hydrate.
- Procedure:
 - Reflux the 3-(1H-tetrazol-1-yl)benzoic acid in an excess of the alcohol with a catalytic amount of sulfuric acid for several hours (Fischer esterification).

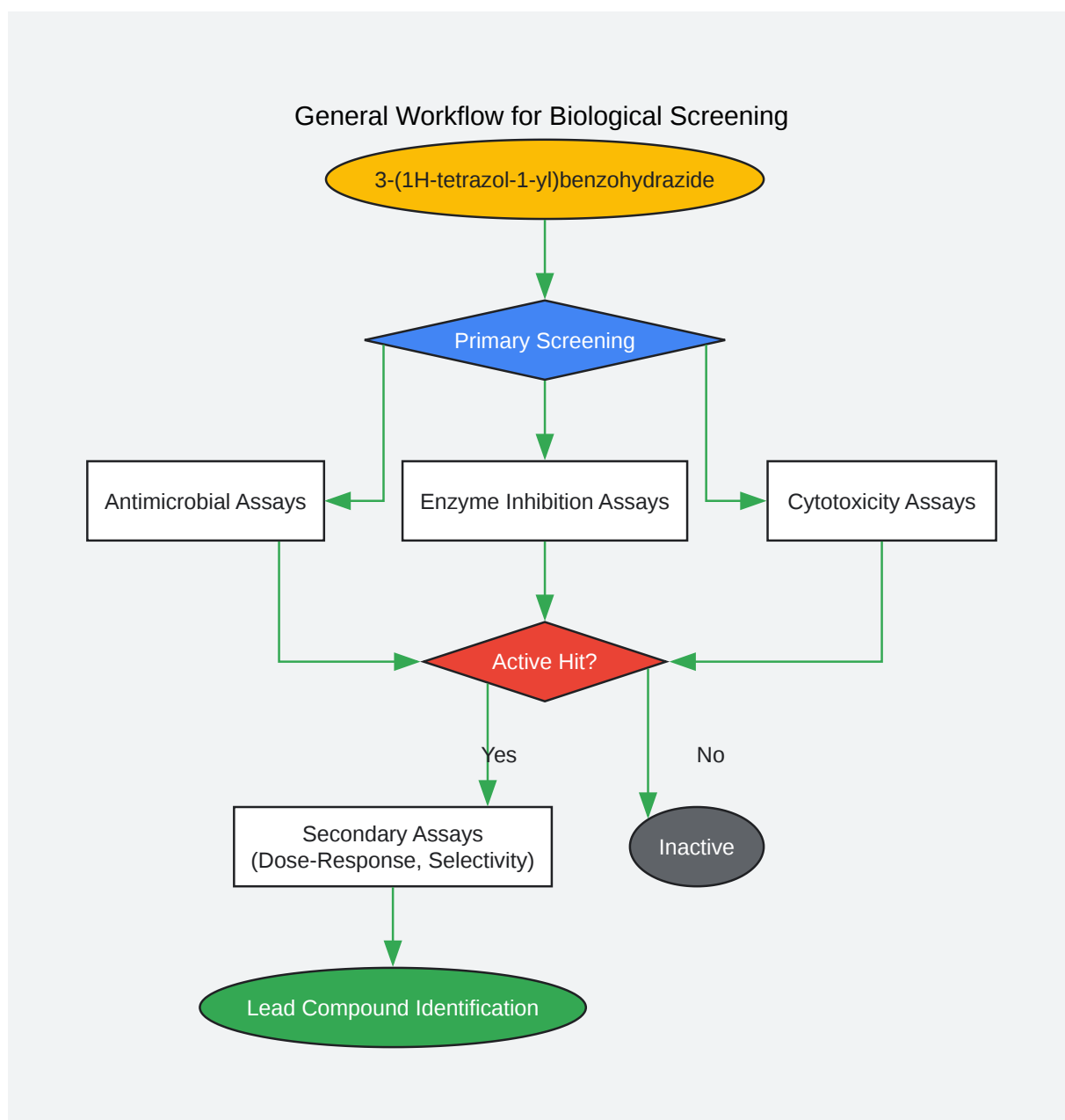
- After cooling, neutralize the excess acid and extract the ester into an organic solvent. Purify the ester.
- Reflux the purified ester with an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol) for several hours.
- Cool the reaction mixture to induce crystallization of the product.
- Filter the solid, wash with a small amount of cold ethanol, and dry to obtain **3-(1H-tetrazol-1-yl)benzohydrazide**.

Potential Biological Activities and Experimental Protocols

While no specific biological activity has been reported for **3-(1H-tetrazol-1-yl)benzohydrazide**, its structural motifs suggest potential for various pharmacological effects. The following section outlines potential activities and general protocols for their investigation.

Potential Signaling Pathways

Given the known activities of related compounds, **3-(1H-tetrazol-1-yl)benzohydrazide** could potentially interact with various biological targets. For instance, tetrazole-containing compounds are known to act as enzyme inhibitors, and benzohydrazides have shown antimicrobial activity.



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Caption: A general workflow for the biological evaluation of a novel compound.

Experimental Protocols for Biological Assays

The following are generalized protocols that would need to be adapted and optimized for the specific compound and biological targets.

1. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a particular microorganism.^{[4][5]}

- Materials: Test compound, bacterial and/or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi), 96-well microtiter plates, spectrophotometer or plate reader.
- Procedure:
 - Prepare a stock solution of **3-(1H-tetrazol-1-yl)benzohydrazide** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the compound in the broth medium across the wells of a 96-well plate.
 - Prepare a standardized inoculum of the microorganism to be tested.
 - Add the microbial inoculum to each well containing the compound dilutions. Include positive (microbe, no compound) and negative (broth only) controls.
 - Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
 - Determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

2. Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes to determine if the compound acts as an inhibitor.

- Materials: Target enzyme, substrate for the enzyme, test compound, appropriate buffer solution, 96-well plate or cuvettes, spectrophotometer or plate reader.
- Procedure:

- Prepare solutions of the enzyme, substrate, and **3-(1H-tetrazol-1-yl)benzohydrazide** in the assay buffer.
- In the wells of a microplate, add the buffer, the test compound at various concentrations, and the enzyme solution.
- Incubate for a short period to allow for any interaction between the inhibitor and the enzyme.
- Initiate the enzymatic reaction by adding the substrate to each well.
- Monitor the rate of the reaction (e.g., by measuring the change in absorbance over time due to product formation or substrate consumption).
- Compare the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor to determine the percent inhibition. The IC₅₀ value (concentration of inhibitor that causes 50% inhibition) can then be calculated.

3. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of mammalian cells.[\[6\]](#)[\[7\]](#)

- Materials: Human cell line (e.g., a cancer cell line or a normal cell line), cell culture medium, **3-(1H-tetrazol-1-yl)benzohydrazide**, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or acidified isopropanol), 96-well cell culture plates, incubator, microplate reader.
- Procedure:
 - Seed cells into a 96-well plate and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
 - Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (cells treated with the solvent used for the compound) and a blank control (medium only).
 - Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

- Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
- Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value can be determined from a dose-response curve.

Conclusion

3-(1H-tetrazol-1-yl)benzohydrazide is a molecule of interest due to the established biological significance of its constituent tetrazole and benzohydrazide moieties. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and biological evaluation based on established chemical principles and general pharmacological screening protocols. Further research is warranted to synthesize this compound, fully characterize its chemical and physical properties, and explore its potential as a therapeutic agent through a systematic biological screening process. The protocols and workflows outlined herein provide a solid foundation for such an investigation.

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